N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)10-5-8-13(12(17)9-10)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQBQLBAPIEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Boronic Acid Derivative Formation: The starting material, 2-fluoro-4-bromophenol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.
Sulfonamide Formation: The boronic acid derivative is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized under specific conditions.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Fluorinated phenols and carboxylic acids.
Reduction Products: Borane derivatives and boronic esters.
Substitution Products: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is , with a molecular weight of approximately 325.29 g/mol. The compound features a cyclopropanesulfonamide group linked to a phenyl ring that incorporates a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its unique chemical reactivity.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may exhibit selective cytotoxicity against various cancer cell lines. The presence of the boron-containing group enhances its ability to interact with biological targets.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the growth of specific cancer cell lines, suggesting its potential as a therapeutic agent. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives with similar structures showed promising results against breast cancer cell lines due to their ability to disrupt mitotic processes.
The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. This suggests potential applications in targeted therapy for cancers characterized by overactive signaling pathways.
Case Study: Enzyme Inhibition
Research has indicated that this compound can inhibit specific kinases associated with cancer progression. A comparative analysis with other sulfonamide derivatives showed enhanced selectivity and potency against these targets.
Materials Science
The boron-containing moiety in this compound allows it to be utilized in the development of novel materials with unique electronic properties. Its ability to form stable complexes can be exploited in organic electronics and sensor technologies.
Case Study: Electronic Applications
Studies have shown that compounds with boron groups can enhance charge transport properties in organic semiconductors. This opens avenues for the development of high-performance electronic devices.
Mechanism of Action
The mechanism by which N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and boronic acid group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The sulfonamide group can engage in hydrogen bonding with biological targets, affecting their function.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 2-fluoro substituent in the target compound distinguishes it from analogues with methyl (), chloro (), or 3-fluoro () groups. In contrast, methyl or chloro substituents () may alter steric bulk or electronic effects differently, with chlorine being less electronegative than fluorine but more lipophilic.
Key Example :
Functional Group Variations: Sulfonamide vs. Amide/Carboxamide
The cyclopropanesulfonamide group in the target compound differs significantly from amide or carboxamide functionalities in analogues (). Sulfonamides are stronger acids (pKa ~10) compared to amides (pKa ~15–20), enhancing hydrogen-bonding capacity and solubility in polar solvents .
Key Examples :
N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide ():
The bulky dimethylpropanamide group may hinder steric access to the boron center, affecting coupling efficiency.
Boron Group Positioning and Reactivity
The para-positioning of the tetramethyl-1,3,2-dioxaborolane group on the phenyl ring is conserved across analogues, but substituent orientation impacts reactivity. For instance, N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide () places fluorine at the 3-position, reducing its electron-withdrawing effect on the boron compared to the target compound’s 2-fluoro substituent. This positional variance could influence catalytic activity in Suzuki-Miyaura reactions .
Cyclopropane vs. Larger Rings
The cyclopropane ring in the target compound imposes greater steric strain and rigidity than cyclobutane () or acyclic groups. This strain may enhance binding specificity in molecular recognition contexts or alter metabolic stability.
Key Example :
- N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide ():
While structurally similar, the carboxamide group reduces acidity compared to the sulfonamide, affecting solubility and intermolecular interactions.
Tabulated Comparison of Key Compounds
Research Implications
- Suzuki-Miyaura Coupling : The target compound’s 2-fluoro substituent likely enhances reactivity in cross-coupling reactions compared to methyl or chloro analogues, as electron-deficient aryl boronic esters couple more efficiently .
- Biological Activity : Sulfonamide-containing compounds (e.g., target, ) may exhibit improved solubility and target binding compared to amide derivatives, critical for pharmaceutical applications.
- Synthetic Accessibility : Compounds with cyclopropane rings (target, ) may require specialized synthetic routes to manage ring strain, whereas acyclic analogues () are more straightforward to synthesize.
Biological Activity
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety attached to a phenyl ring substituted with a fluorine atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Its molecular formula is with a molecular weight of approximately 303.2 g/mol.
The primary biological target of this compound is the 5-lipoxygenase-activating protein (FLAP) . This protein is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions such as asthma and allergic reactions.
Biochemical Pathways
The compound's interaction with FLAP modulates the 5-lipoxygenase pathway , influencing cellular signaling and inflammatory responses. By inhibiting FLAP, it may reduce leukotriene production, thereby exerting anti-inflammatory effects.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and is likely a substrate for P-glycoprotein , which plays a role in the efflux of drugs from cells. This characteristic indicates potential challenges in bioavailability but also suggests that it could be effective in targeted therapies.
In Vitro Studies
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit leukotriene synthesis in human immune cells.
In Vivo Studies
In vivo studies using animal models of inflammation have shown that administration of this compound leads to decreased levels of inflammatory cytokines and reduced edema. These findings support its potential utility in treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Asthma Model
In a study involving a murine model of asthma, treatment with this compound resulted in a significant reduction in airway hyperresponsiveness and eosinophilic infiltration compared to control groups. These results indicate its therapeutic potential for asthma management.
Case Study 2: Arthritis Model
Another study evaluated the compound's effects on collagen-induced arthritis in rats. The results showed reduced joint swelling and inflammation markers in treated animals, suggesting beneficial effects on chronic inflammatory diseases.
Summary of Biological Activities
| Biological Activity | Effect Observed |
|---|---|
| Anti-inflammatory | Significant reduction in leukotriene synthesis |
| Immune modulation | Decreased inflammatory cytokines |
| Therapeutic potential | Effective in asthma and arthritis models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety for aryl-aryl bond formation. Key steps include:
Cyclopropanesulfonamide precursor preparation through sulfonylation of a cyclopropane-containing amine.
Boronylation of the fluorophenyl ring using tetramethyl dioxaborolane under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in THF/H₂O) .
- Critical Factors : Temperature (80–100°C), solvent polarity, and ligand choice (e.g., SPhos vs. XPhos) significantly impact coupling efficiency. Yields range from 60–85% after purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms cyclopropane geometry (δ ~1.2–1.8 ppm for cyclopropane protons) and boron-fluorine coupling (¹⁹F NMR, δ ~-120 ppm).
- X-ray Diffraction : Single-crystal analysis resolves the tetrahedral geometry of the boronic ester and planarity of the sulfonamide group, with bond angles consistent with DFT-predicted structures .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 341.21) .
Q. How does the tetramethyl dioxaborolan-2-yl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The boronic ester acts as a directing group, enabling regioselective functionalization. For example:
- Suzuki Coupling : Reacts with aryl halides (e.g., 4-bromotoluene) in aqueous DMF with Pd(OAc)₂ to form biaryl derivatives.
- Stability : The tetramethyl substituents stabilize the boron center against hydrolysis, confirmed by <sup>11</sup>B NMR showing minimal degradation in aqueous media (pH 7–9) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO localized on the sulfonamide group (reactivity toward electrophiles), LUMO on the boronic ester (nucleophilic coupling sites).
- Bond Dissociation Energies : Predict stability of the B–O bond (ΔG ≈ 25–30 kcal/mol), corroborated by thermal gravimetric analysis (TGA) showing decomposition >250°C .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological or materials science applications?
- Methodological Answer :
- Bioactivity : Replace the cyclopropane with larger rings (e.g., cyclohexane) to assess steric effects on enzyme inhibition (e.g., carbonic anhydrase).
- Materials Science : Modify the sulfonamide to introduce π-stacking motifs (e.g., naphthalene sulfonamide) for covalent organic framework (COF) assembly, leveraging boronic ester reactivity .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity (Hammett σ values) with catalytic activity in cross-coupling .
Q. What are the challenges in analyzing contradictory data regarding hydrolytic stability of the boronic ester moiety?
- Methodological Answer : Contradictions arise from solvent polarity and pH:
- Controlled Hydrolysis : In THF/H₂O (1:1), <5% degradation occurs at pH 7 after 24 hours, but at pH <5, rapid hydrolysis forms boric acid (confirmed by <sup>11</sup>B NMR).
- Mitigation Strategies : Use buffered conditions (pH 7–8) or sterically hindered boronic esters (e.g., pinacol vs. tetramethyl) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
